2-[2-(1-Pyrrolidinyl)ethyl]piperidine dihydrochloride
Description
2-[2-(1-Pyrrolidinyl)ethyl]piperidine dihydrochloride (CAS No. 69484-99-7) is a bicyclic amine derivative comprising a piperidine ring linked via an ethyl chain to a pyrrolidine moiety, with two hydrochloric acid counterions. This structure confers unique physicochemical and pharmacological properties, making it relevant in medicinal chemistry, particularly in the development of sigma receptor ligands and cytotoxic agents .
Properties
IUPAC Name |
2-(2-pyrrolidin-1-ylethyl)piperidine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2.2ClH/c1-2-7-12-11(5-1)6-10-13-8-3-4-9-13;;/h11-12H,1-10H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLEDYMSHURQBJU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC(C1)CCN2CCCC2.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H24Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Alkylation Reaction
-
- Piperidine (or substituted piperidine)
- 2-(1-Pyrrolidinyl)ethyl chloride (or corresponding halide)
-
- Base: A suitable base such as sodium bicarbonate or an alkali metal hydride (e.g., sodium hydride) to deprotonate the piperidine nitrogen and promote nucleophilic attack.
- Solvent: Common solvents include ethanol, ethyl acetate, or halogenated hydrocarbons such as dichloromethane (CH2Cl2).
- Temperature: Typically room temperature to moderate heating (up to 70–80°C) depending on the reaction kinetics.
- Time: Reaction times vary from a few hours to overnight to ensure complete conversion.
Procedure:
The piperidine is reacted with the 2-(1-pyrrolidinyl)ethyl chloride in the presence of base. The base deprotonates the piperidine nitrogen, which then attacks the electrophilic carbon in the alkyl chloride, displacing chloride and forming the desired substituted piperidine.Work-up:
After completion, the reaction mixture is subjected to aqueous work-up to remove inorganic salts and excess reagents. Organic layers are separated, dried, and concentrated.Purification:
The crude product is converted to the dihydrochloride salt by treatment with hydrogen chloride in an appropriate solvent (e.g., isopropanol or ethyl acetate). The salt precipitates out as white crystals, which are collected by filtration and dried under vacuum.
Example from Patent Literature
A relevant patent (US3900481A) describes a similar preparation approach for pyrrolidine and piperidine derivatives:
- A crude amine product is dissolved in ethyl acetate, then treated with an 8.4 N hydrogen chloride solution in isopropanol at 0°C.
- The mixture is cooled to precipitate the dihydrochloride salt, which is then recrystallized from ethyl acetate and isopropanol to yield pure white crystals.
- Drying is performed under vacuum to ensure removal of residual solvents.
This method ensures high purity and good yield of the dihydrochloride salt form.
Alternative Synthetic Details
Use of Alkali Metal Hydrides:
Some methods employ sodium hydride dispersed in mineral oil as a base in a lower aliphatic hydrocarbon solvent to generate the anionic nucleophile from piperidine, which then reacts with the alkyl halide.Reaction Monitoring and Control:
Cooling to sub-zero temperatures (-10 to -20°C) during addition of alkyl halide can control reaction rate and improve yield by minimizing side reactions.Purification Techniques:
After reaction and aqueous washes, the organic phase is extracted with dilute hydrochloric acid to isolate the hydrochloride salt. Recrystallization from suitable solvent mixtures (e.g., ethyl acetate/isopropanol) improves purity.
Data Table Summarizing Preparation Parameters
| Parameter | Typical Conditions/Values | Notes |
|---|---|---|
| Starting Materials | Piperidine, 2-(1-pyrrolidinyl)ethyl chloride | Purity >98% recommended |
| Base | Sodium bicarbonate, sodium hydride | Hydride preferred for stronger deprotonation |
| Solvent | Ethanol, ethyl acetate, dichloromethane | Halogenated solvents preferred for some steps |
| Temperature | 0°C to 80°C | Cooling during addition improves selectivity |
| Reaction Time | 2–24 hours | Depends on scale and reagents |
| Salt Formation | HCl in isopropanol or ethyl acetate | Concentrated HCl (8.4 N) used |
| Product Isolation | Filtration, washing with water, drying under vacuum | White crystalline dihydrochloride salt |
| Yield | Typically 70–90% | Optimized by reaction conditions |
Chemical Reactions Analysis
2-[2-(1-Pyrrolidinyl)ethyl]piperidine dihydrochloride undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: It can undergo substitution reactions where one functional group is replaced by another, often using reagents like sodium hydroxide or hydrochloric acid.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-[2-(1-Pyrrolidinyl)ethyl]piperidine dihydrochloride is utilized in various scientific research fields:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential effects on biological systems and its interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use in drug development.
Industry: It is used in the production of various chemical products and materials
Mechanism of Action
The mechanism of action of 2-[2-(1-Pyrrolidinyl)ethyl]piperidine dihydrochloride involves its interaction with specific molecular targets and pathways. It can bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of its use .
Comparison with Similar Compounds
Structural Analogues and Substitution Patterns
The compound belongs to a class of piperidine derivatives functionalized with ethyl-linked heterocyclic substituents. Key structural analogues include:
Physicochemical Properties
- Solubility and Stability: The dihydrochloride salt form of the target compound likely enhances water solubility compared to neutral analogues (e.g., 4-(1-Pyrrolidinyl)piperidine).
- Melting Points : While data for the target compound is unavailable, structurally related compounds exhibit melting points ranging from 52–53°C (4-(1-Pyrrolidinyl)piperidine) to 150–151°C (2-(1-Pyrrolidinyl)nicotinic acid) .
Pharmacological and Functional Differences
- Sigma Receptor Affinity: Pyrrolidine-piperidine hybrids, including the target compound, are studied for sigma receptor binding, which is linked to cytotoxic and antipsychotic effects. The ethyl-pyrrolidinyl group may optimize receptor interaction compared to phenoxy or imidazole substituents .
- Cytotoxicity: Phenoxy-containing derivatives (e.g., 2-[2-(2,4-Dichloro-3,5-dimethylphenoxy)ethyl]piperidine HCl) show enhanced cytotoxic activity due to halogenated aromatic moieties, which are absent in the target compound .
Biological Activity
2-[2-(1-Pyrrolidinyl)ethyl]piperidine dihydrochloride, often referred to as a piperidine derivative, has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This compound is characterized by its unique molecular structure, which includes a piperidine ring and a pyrrolidine moiety, contributing to its potential pharmacological properties.
- Molecular Formula : C11H20Cl2N2
- Molecular Weight : 249.21 g/mol
- CAS Number : 25082-00-2
- Physical State : White crystalline solid
The biological activity of this compound is primarily mediated through its interaction with various neurotransmitter systems, particularly the sigma receptors. These receptors are implicated in several neurological processes and may influence mood, cognition, and pain perception.
- Sigma Receptor Interaction : This compound acts as a sigma receptor ligand, which has been shown to modulate serotonergic neurotransmission. Studies indicate that it can enhance serotonin (5-HT) firing rates in specific brain regions, suggesting potential applications in treating mood disorders .
- Antimicrobial Activity : Preliminary studies have demonstrated that derivatives of piperidine compounds exhibit antimicrobial properties. The mechanism likely involves the disruption of bacterial cell membranes or interference with essential metabolic pathways .
Biological Activity Overview
The following table summarizes the key biological activities associated with this compound:
Case Study 1: Neurotransmitter Modulation
A study investigated the effects of sigma ligands on serotonergic activity in rats. Treatment with compounds similar to this compound resulted in a significant increase in serotonin firing rates after both short-term (2 days) and long-term (21 days) administration. This effect was blocked by co-administration with selective sigma antagonists, confirming the role of sigma receptors in mediating these effects .
Case Study 2: Antimicrobial Evaluation
In vitro studies evaluated the antimicrobial efficacy of piperidine derivatives against multiple strains of bacteria and fungi. Results indicated that certain derivatives exhibited minimum inhibitory concentrations (MICs) as low as 0.22 μg/mL against Staphylococcus aureus, suggesting strong antibacterial properties . The study also highlighted the potential for these compounds to synergize with existing antibiotics, enhancing their efficacy against resistant strains.
Research Findings
Recent research has focused on the synthesis and evaluation of various piperidine derivatives for their biological activities:
- Antimicrobial Studies : A series of piperidine derivatives were tested for their ability to inhibit bacterial growth. Compounds showed varying degrees of activity, with some demonstrating significant bactericidal effects at low concentrations .
- Pharmacological Potential : Investigations into the pharmacological profiles of these compounds have revealed their potential use in treating neurological disorders due to their ability to modulate neurotransmitter systems effectively .
Q & A
Q. What are the established synthetic routes for 2-[2-(1-Pyrrolidinyl)ethyl]piperidine dihydrochloride, and how do reaction conditions impact yield and purity?
The synthesis typically involves reacting 2-chloropyridine with piperidine derivatives under basic conditions (e.g., potassium carbonate in dimethylformamide) to form the piperidine-substituted pyridine core. Subsequent treatment with hydrochloric acid yields the dihydrochloride salt . Key factors influencing yield and purity include:
- Solvent choice : Polar aprotic solvents like DMF enhance nucleophilic substitution efficiency.
- Temperature : Elevated temperatures (80–100°C) accelerate reaction kinetics but may increase side-product formation.
- Purification : Recrystallization or column chromatography is critical for isolating high-purity products.
| Condition | Impact |
|---|---|
| Base (K₂CO₃) | Neutralizes HCl byproducts, driving reaction equilibrium forward . |
| Solvent (DMF) | Stabilizes transition states in nucleophilic substitution . |
| Post-synthesis HCl treatment | Ensures salt formation, enhancing solubility for biological assays . |
Q. How does the compound’s structural configuration influence its interactions with biological targets?
The piperidine-pyrrolidine-ethylpyridine scaffold provides conformational flexibility, enabling interactions with hydrophobic pockets and hydrogen-bonding sites in enzymes or receptors. Substituent positioning (e.g., pyrrolidinyl vs. piperidinyl groups) alters steric hindrance and electronic effects, modulating binding affinity. For example:
- The pyrrolidinyl group introduces a five-membered ring, reducing steric bulk compared to six-membered piperidine derivatives, potentially enhancing receptor access .
- Ethyl linker length affects spatial orientation, as shown in comparative studies with similar compounds (e.g., 4-(1-Pyrrolidinylmethyl)-4-piperidinol dihydrochloride) .
Advanced Research Questions
Q. What methodological approaches resolve contradictions in pharmacological data across experimental models?
Discrepancies in IC₅₀ values or receptor selectivity may arise from:
- Model variability : Cell lines vs. in vivo systems differ in membrane permeability or metabolic activity.
- Assay conditions : pH, ionic strength, and co-solvents (e.g., DMSO) can alter compound stability .
Resolution strategies :- Cross-validation : Use orthogonal assays (e.g., radioligand binding vs. functional cAMP assays).
- Controlled variables : Standardize buffer systems and temperature across studies .
- Meta-analysis : Apply statistical frameworks to harmonize data from heterogeneous sources .
Q. How can computational methods predict novel reaction pathways or optimize synthesis?
Integrated computational-experimental frameworks, such as the ICReDD approach , combine quantum chemical calculations (e.g., density functional theory) with machine learning to:
- Predict reactivity : Simulate transition states for substitutions or ring-forming reactions .
- Optimize conditions : Screen solvent/base combinations in silico to minimize side reactions .
For example, reaction path searches for piperidine derivatives have identified optimal catalytic systems (e.g., Pd/C for hydrogenation) that reduce synthesis steps .
Q. What analytical techniques are most effective for characterizing trace impurities in this compound?
Advanced chromatographic and spectroscopic methods are critical:
Q. How does this compound compare to structurally similar analogs in enzyme inhibition studies?
Comparative pharmacological profiles highlight:
- Selectivity : 2-[2-(1-Pyrrolidinyl)ethyl]piperidine shows higher α7 nicotinic acetylcholine receptor (nAChR) affinity vs. 4-(piperidin-4-yl)pyridine derivatives, attributed to reduced steric clash in the receptor’s aromatic pocket .
- Metabolic stability : Ethyl-pyrrolidinyl substitution improves hepatic microsomal stability compared to methyl-piperidine analogs, as shown in CYP450 inhibition assays .
Q. What strategies mitigate safety risks during handling in laboratory settings?
- Personal protective equipment (PPE) : Use nitrile gloves and fume hoods to prevent dermal/ocular exposure .
- Waste disposal : Neutralize acidic residues with sodium bicarbonate before incineration .
- Emergency protocols : Administer O₂ for inhalation exposure and rinse eyes with saline for 15 minutes .
Q. How can reaction scalability be achieved without compromising purity in academic labs?
- Flow chemistry : Continuous-flow reactors enhance heat/mass transfer, reducing byproducts in large-scale syntheses .
- In-line analytics : Implement PAT (Process Analytical Technology) tools like FTIR for real-time monitoring .
Q. What are the implications of salt form (dihydrochloride vs. free base) on pharmacokinetic properties?
- Solubility : Dihydrochloride salts exhibit higher aqueous solubility (e.g., >50 mg/mL in PBS) than free bases, improving bioavailability .
- Stability : HCl salts are less hygroscopic, reducing decomposition during storage .
Q. How do structural modifications of this compound impact its role in medicinal chemistry campaigns?
- Bioisosteric replacement : Swapping pyrrolidinyl with morpholine groups alters logP and hydrogen-bonding capacity, affecting blood-brain barrier penetration .
- Prodrug derivatization : Esterification of the piperidine nitrogen enhances oral absorption, as demonstrated in in situ intestinal perfusion models .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
